N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide
Description
Properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-12-5-4-6-15(9-12)18(22)21-19-20-17(11-23-19)16-10-13(2)7-8-14(16)3/h4-11H,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBDGZNCOFKFGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide typically involves the reaction of 2,5-dimethylphenylamine with thioamide derivatives under specific conditions. One common method involves the use of chloroacetone and sodium acetate in a refluxing mixture to form the thiazole ring . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(2,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-carboxamide ()
This compound shares the 2,5-dimethylphenyl group with the target molecule but differs in its naphthalene-carboxamide core. It exhibits potent PET-inhibiting activity (IC50 ~10 µM) in spinach chloroplasts, attributed to the electron-withdrawing effects of substituents and optimal lipophilicity. In contrast, the target compound’s benzamide-thiazole scaffold may reduce PET inhibition due to the absence of a hydroxyl group and the electron-donating nature of methyl substituents, which lower redox activity .
Key Differences:
- Core structure: Naphthalene-carboxamide vs. benzamide-thiazole.
- Substituents: Hydroxyl group (electron-withdrawing) in the analog vs. methyl groups (electron-donating) in the target.
- Bioactivity: High PET inhibition in the analog vs. unconfirmed activity in the target.
N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide ()
This analog replaces the 2,5-dimethylphenyl group with a 2,5-dimethoxyphenyl moiety and introduces a fluorophenyl-methoxy group. The fluorophenyl group may further modulate pharmacokinetics by increasing metabolic stability .
Comparative Analysis:
Solubility and Physicochemical Properties
N-(5-R-6-Hydroxy-1,3-thiazol-2-yl)-2,5-dimethyl-4-benzyl-1,2,4-triazole-3-thione ()
This thiazole-triazole hybrid has a pKa of 2.53 and solubility influenced by hydroxyl and triazole groups. The target compound, lacking polar groups, likely exhibits lower aqueous solubility due to its hydrophobic 3-methylbenzamide and dimethylphenyl substituents. This difference underscores the role of functional groups in modulating drug-like properties .
Heterocyclic Core Modifications
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide ()
Replacing the thiazole core with an oxadiazole alters electronic properties and binding interactions. The thiazole in the target compound may offer better π-π stacking interactions but reduced polarity .
Biological Activity
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the synthesis, biological mechanisms, and applications of this compound based on recent studies and findings.
Chemical Structure and Synthesis
Chemical Structure:
The compound features a thiazole ring substituted with a 2,5-dimethylphenyl group and a methylbenzamide moiety. Its IUPAC name is this compound.
Synthesis:
The synthesis typically involves the reaction of 2,5-dimethylphenylamine with thioamide derivatives. A common method includes using chloroacetone and sodium acetate under reflux conditions to form the thiazole ring. The final product is obtained through amidation with appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by disrupting cell wall synthesis .
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as breast and lung cancer cells. The mechanism involves the inhibition of specific enzymes involved in cell proliferation and survival pathways .
Case Study: Breast Cancer Cell Line
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability at concentrations above 50 µM. Flow cytometry analysis showed an increase in early and late apoptotic cells after treatment .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The compound inhibits enzymes critical for cell wall synthesis in bacteria and key signaling pathways in cancer cells.
- Disruption of Cellular Processes: By interfering with protein interactions and cellular signaling pathways, the compound induces stress responses leading to apoptosis.
Research Applications
This compound has potential applications in various fields:
- Medicinal Chemistry: As a lead compound for developing new antimicrobial and anticancer agents.
- Biological Research: Investigated for its role in elucidating cellular mechanisms related to apoptosis and antimicrobial resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
